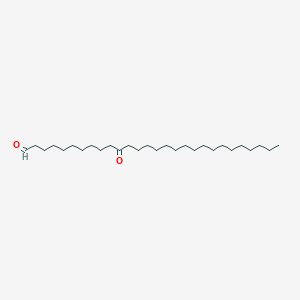![molecular formula C16H37BrN2O3Si B14361015 N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine CAS No. 90375-67-0](/img/structure/B14361015.png)
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine is a compound that features both bromine and silyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the reaction of 2-bromoethylamine with 3-(tripropoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts may also be employed to enhance the reaction rate and yield.
化学反应分析
Types of Reactions
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The silyl group can be hydrolyzed in the presence of water or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and ammonia.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with ammonia can yield ethylenediamine derivatives.
科学研究应用
N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
作用机制
The mechanism of action of N1-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the silyl group can undergo hydrolysis. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
相似化合物的比较
Similar Compounds
- N~1~-(2-Chloroethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
- N~1~-(2-Iodoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine
属性
CAS 编号 |
90375-67-0 |
|---|---|
分子式 |
C16H37BrN2O3Si |
分子量 |
413.47 g/mol |
IUPAC 名称 |
N'-(2-bromoethyl)-N-(3-tripropoxysilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H37BrN2O3Si/c1-4-13-20-23(21-14-5-2,22-15-6-3)16-7-9-18-11-12-19-10-8-17/h18-19H,4-16H2,1-3H3 |
InChI 键 |
CANRHCFYQJYJIJ-UHFFFAOYSA-N |
规范 SMILES |
CCCO[Si](CCCNCCNCCBr)(OCCC)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

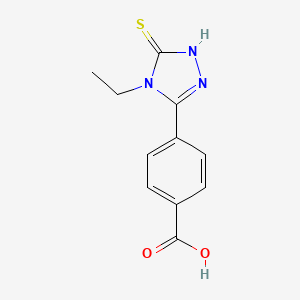
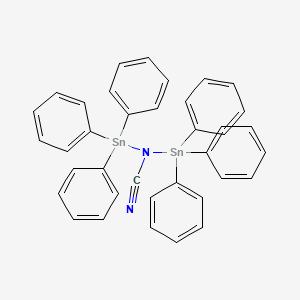
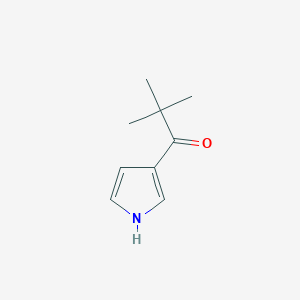
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
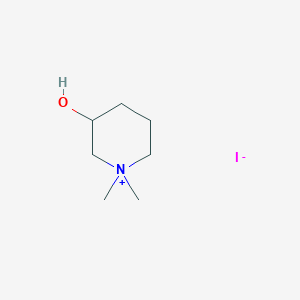

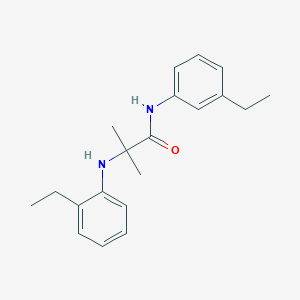
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
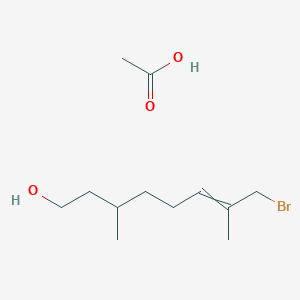
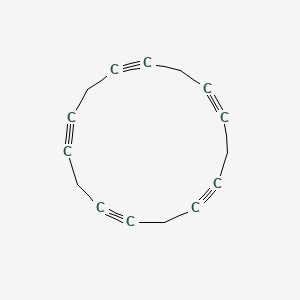
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
